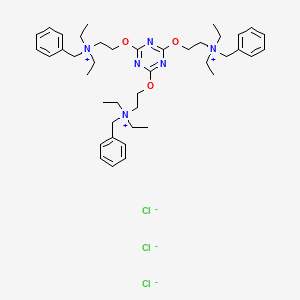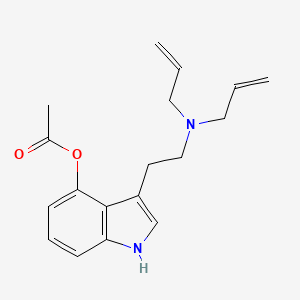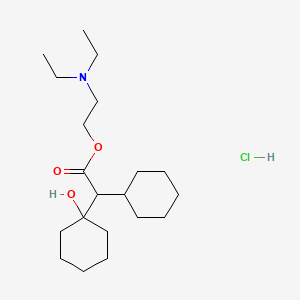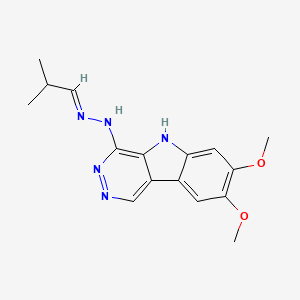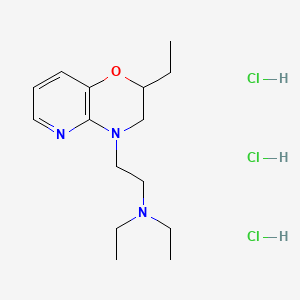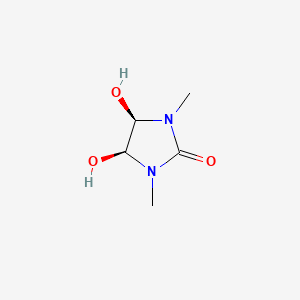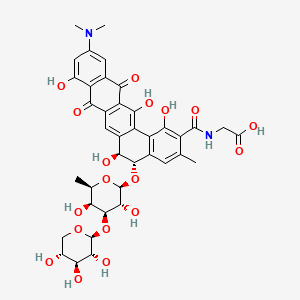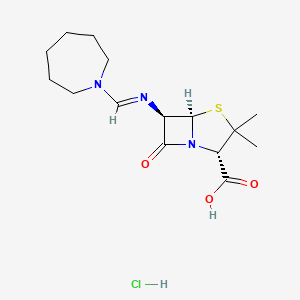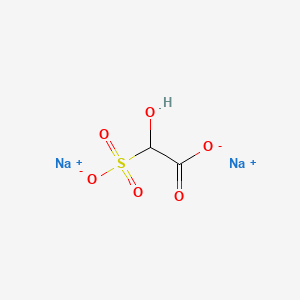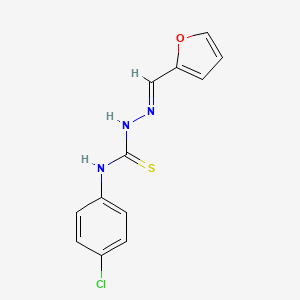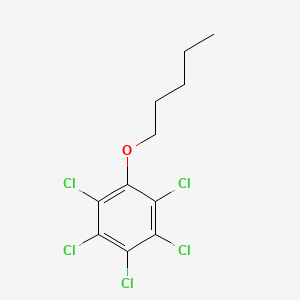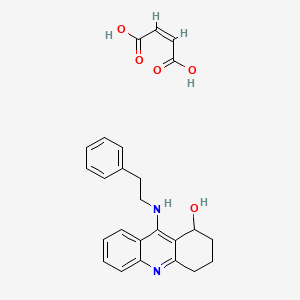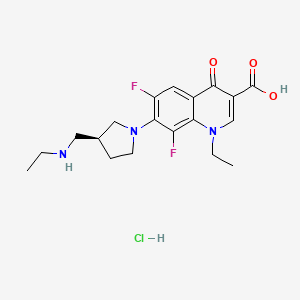
Merafloxacin hydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merafloxacin hydrochloride, (S)- is a fluoroquinolone antibacterial compound. It is known for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising drug candidate for COVID-19 . The compound has a molecular formula of C19H23F2N3O3.ClH and a molecular weight of 415.862 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Merafloxacin hydrochloride, (S)- can be synthesized through a series of chemical reactions involving the formation of the quinoline core, followed by the introduction of the fluoro and pyrrolidinyl groups. The synthetic route typically involves the following steps:
- Formation of the quinoline core.
- Introduction of the fluoro groups at specific positions.
- Addition of the pyrrolidinyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of Merafloxacin hydrochloride, (S)- involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps to remove impurities and by-products.
- Conversion to the hydrochloride salt for stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
Merafloxacin hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The fluoro and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified derivatives of Merafloxacin hydrochloride, (S)- with different functional groups, which can have altered biological activities and properties.
Applications De Recherche Scientifique
Merafloxacin hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and reactions.
Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.
Industry: Utilized in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mécanisme D'action
Merafloxacin hydrochloride, (S)- exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By targeting these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication. Additionally, it inhibits the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, restricting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial that targets DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its broad-spectrum antibacterial activity and enhanced efficacy against certain bacterial strains.
Uniqueness
Merafloxacin hydrochloride, (S)- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for COVID-19 treatment . Its ability to target both bacterial and viral pathogens sets it apart from other fluoroquinolones.
Propriétés
Numéro CAS |
99735-04-3 |
|---|---|
Formule moléculaire |
C19H24ClF2N3O3 |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m0./s1 |
Clé InChI |
MEXKYWHWNQQOON-MERQFXBCSA-N |
SMILES isomérique |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
SMILES canonique |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



